(3E)-3-benzylidene-4H-chromen-4-ol
Description
Properties
IUPAC Name |
(3E)-3-benzylidene-4H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10,16-17H,11H2/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDZOJWWVMERIF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Base-Catalyzed Aldol Condensation
The aldol condensation between 4-chromanone derivatives and benzaldehyde analogs remains the most widely adopted route. In a representative procedure, 4-chromanone (1.0 mmol) and substituted benzaldehyde (1.2 mmol) are condensed in ethanol using sodium hydroxide (NaOH) as the base. The mixture is stirred at room temperature for 12 hours, yielding (3E)-3-benzylidene-4H-chromen-4-ol after recrystallization. Modifications, such as substituting NaOH with potassium hydroxide (KOH) in aqueous ethanol, have been reported to enhance reaction rates, particularly for electron-deficient benzaldehydes.
Key Reaction Parameters:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, 2′-hydroxyacetophenone and benzaldehyde derivatives undergo a crossed aldol condensation followed by intramolecular oxa-Michael addition under microwave conditions (160–170°C, 1 hour) using diisopropylamine (DIPA) as the base. This method achieves yields up to 88% for electron-deficient substrates but faces challenges with electron-rich aldehydes due to competing self-condensation.
Piperidine-Mediated Condensation
Piperidine serves as both base and catalyst in toluene or ethanol systems. A mixture of 4-chromanone (1.0 mmol), benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) is heated at 100°C until completion, followed by acidification with hydrochloric acid (HCl) and extraction with ethyl acetate. This method is notable for its simplicity and high stereoselectivity, favoring the E-isomer.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility for bulky substituents but may necessitate higher temperatures (90–100°C). Nonpolar solvents like toluene favor slower, more controlled reactions, reducing byproduct formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
(3E)-3-benzylidene-4H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted benzylidene derivatives
Scientific Research Applications
Antioxidant Activity
Research indicates that (3E)-3-benzylidene-4H-chromen-4-ol exhibits potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have documented the anti-inflammatory effects of this compound, suggesting its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are key players in the inflammatory response.
Antimicrobial Properties
The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mode of action likely involves disrupting bacterial cell membranes or interfering with metabolic processes.
Synthetic Intermediate
(3E)-3-benzylidene-4H-chromen-4-ol serves as an important intermediate in organic synthesis, particularly in the preparation of more complex flavonoids and other bioactive compounds. Its structural features allow for further functionalization, enabling the synthesis of derivatives with enhanced biological activities.
Reactivity in Organic Reactions
The compound can participate in several organic reactions such as:
- Condensation Reactions : It can undergo condensation with various aldehydes and ketones to form more complex structures.
- Electrophilic Substitution : The aromatic ring can be modified through electrophilic substitution, leading to diverse derivatives.
Cellular Studies
In vitro studies have utilized (3E)-3-benzylidene-4H-chromen-4-ol to investigate its effects on cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Mechanistic Studies
Research has focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. This includes studying its interactions with specific enzymes and receptors involved in cellular signaling pathways.
Development of Functional Materials
The unique properties of (3E)-3-benzylidene-4H-chromen-4-ol make it suitable for developing functional materials, such as:
- Fluorescent Dyes : Its structure allows for fluorescence under UV light, making it useful in imaging applications.
- Polymer Additives : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart bioactivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants . |
| Johnson et al. (2023) | Anti-inflammatory Effects | Reported inhibition of TNF-alpha production in macrophages . |
| Lee et al. (2021) | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL . |
Mechanism of Action
The mechanism of action of (3E)-3-benzylidene-4H-chromen-4-ol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
This analog differs from (3E)-3-benzylidene-4H-chromen-4-ol in two key aspects:
- Substituents : It features a hydroxyl group at C7 and a 4-hydroxybenzylidene group instead of a simple benzylidene.
- Core Structure : The chroman-4-one backbone (a flavone derivative with a ketone at C4) contrasts with the chromen-4-ol system (a hydroxyl at C4).
Implications :
- The ketone in chroman-4-one increases electrophilicity, which may influence reactivity compared to the hydroxyl group in chromen-4-ol.
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)benzylidene]isoxazol-5(4H)-one
This compound replaces the chromene core with an isoxazolone ring, introducing:
- A chloromethyl group at C3.
- A 4-(dimethylamino)benzylidene substituent.
Implications :
- The dimethylamino group introduces basicity, which could enhance cellular uptake.
Crystallographic and Computational Insights
The structural determination of (3E)-3-benzylidene-4H-chromen-4-ol likely employs SHELXL , a program optimized for high-precision refinement. Comparative studies of similar compounds (e.g., ) reveal that crystal packing is influenced by substituents:
- Hydroxyl groups facilitate intermolecular hydrogen bonds, stabilizing the lattice.
- Bulky substituents (e.g., chloromethyl in ) may induce steric hindrance, affecting crystal symmetry.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (3E)-3-benzylidene-4H-chromen-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. For example, reacting 2-hydroxyacetophenone with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) generates the chromen-4-one scaffold. Hydrogen peroxide (30%) is often added to stabilize intermediates . Key factors affecting yield include:
- Base concentration : Excess NaOH (3:1 molar ratio vs. substrate) improves enolate formation .
- Temperature : Reactions are conducted at reflux (~80°C) to accelerate aldol condensation .
- Solvent polarity : Ethanol balances solubility and reactivity of aromatic aldehydes .
Q. How is the E/Z isomerism of the benzylidene group confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : The coupling constant () of the α,β-unsaturated ketone protons (typically 12–16 Hz for trans configuration) confirms the (3E) isomer .
- X-ray crystallography : Single-crystal analysis provides unambiguous proof of stereochemistry. For example, SHELXL refinement (via programs like SHELXTL) resolves bond angles and torsional parameters .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved during structural validation?
- Methodological Answer : Discrepancies often arise from:
- Dynamic disorder in crystals : Use SQUEEZE (in PLATON) to model solvent-accessible voids, improving R-factor convergence .
- Conformational flexibility : Compare DFT-optimized geometries (e.g., Gaussian) with crystallographic data to identify dominant conformers .
- Validation tools : Cross-check CIF files with checkCIF (IUCr) to flag outliers in bond lengths/angles .
Q. What strategies optimize solubility for in vitro bioactivity assays, given the compound’s high LogP (3.47) and polar surface area (39.44 Ų)?
- Methodological Answer :
- Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycoside) at the 7-position of the chromen-4-one core while retaining activity .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion without structural modification .
Q. How do researchers address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Standardize assay conditions : Use CLSI guidelines for MIC determination to minimize variability in inoculum size and growth media .
- Control degradation : Store samples at –20°C under nitrogen to prevent oxidation of the α,β-unsaturated ketone .
- Validate purity : Combine HPLC (>95% purity) with HRMS to confirm absence of degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
